2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyrazole moiety at the 6-position, linked via an ether oxygen to an acetamide group. The acetamide is further connected to a 2-ethoxy-4,6-dimethylpyrimidine ring at the 5-position. The compound’s synthesis and structural validation likely employ crystallographic tools such as SHELX programs, which are widely used for small-molecule refinement and structural determination .
Properties
IUPAC Name |
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O3/c1-4-26-17-19-11(2)16(12(3)20-17)21-14(25)10-27-15-7-6-13(22-23-15)24-9-5-8-18-24/h5-9H,4,10H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAJQXURAQQWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)COC2=NN=C(C=C2)N3C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The process may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Construction of the pyridazine ring: This step involves the cyclization of a suitable precursor with the pyrazole ring.
Attachment of the pyrimidine ring: This is done by reacting the pyridazine intermediate with a suitable pyrimidine derivative.
Final coupling reaction: The final step involves the coupling of the pyridazine-pyrimidine intermediate with an acetamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several pyrimidine- and pyridazine-based derivatives. Notable analogues include:
- Compound 7g: (S)-N-((3-(6-(4-(4,6-dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide, a fluoropyridine-oxazolidinone hybrid with antibacterial properties .
- Piperazine-linked dichloropyrimidines : Common in kinase inhibitors due to their ability to form hydrogen bonds and hydrophobic interactions.
Comparative Structural Analysis
Research Findings and Challenges
Pharmacokinetic Considerations
- The ethoxy group in the target compound may reduce cytochrome P450-mediated metabolism, enhancing half-life versus chloro-substituted analogues.
Crystallographic Insights
- Structural studies of such compounds often rely on SHELX software for refinement, enabling precise determination of bond lengths and angles critical for SAR analysis .
Biological Activity
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide is a complex organic molecule characterized by the presence of multiple heterocyclic structures, including pyrazole and pyridazine rings. This structural complexity suggests significant potential for various biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Features
The compound's structure can be broken down into several key components:
| Component | Description |
|---|---|
| Pyrazole Ring | Known for its roles in various biological activities, including anti-inflammatory and antimicrobial properties. |
| Pyridazine Ring | Often associated with kinase inhibition and neuroactive effects. |
| Ethoxy Group | Enhances solubility and bioavailability. |
| Acetamide Moiety | Commonly involved in drug interactions and receptor binding. |
Biological Activity
Research indicates that compounds with similar structural features often exhibit interactions with a range of biological targets, including:
- Kinase Inhibition : The presence of a piperazine ring in related compounds suggests potential activity against kinases, which are critical in cancer and inflammatory pathways.
- Antimicrobial Properties : Similar derivatives have shown efficacy against Gram-positive bacteria, demonstrating bactericidal action through mechanisms such as inhibition of protein synthesis .
- Neuroactive Effects : The combination of pyrazole and pyridazine structures may contribute to antidepressant or anxiolytic activities, as seen in other compounds with analogous frameworks .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to the target molecule:
- Antimicrobial Activity : A study reported that derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Enterococcus species, indicating strong antibacterial properties .
- Kinase Interaction Studies : Research on related pyrazole-containing compounds highlighted their ability to inhibit specific kinases involved in cell signaling pathways associated with cancer progression .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors, modulating their activity and thereby influencing various cellular processes. This interaction may involve:
- Binding to active sites on target proteins.
- Alteration of conformational states leading to functional changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
